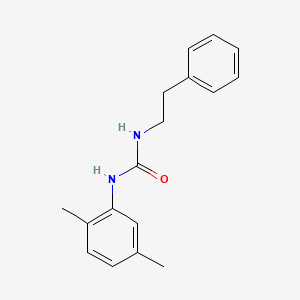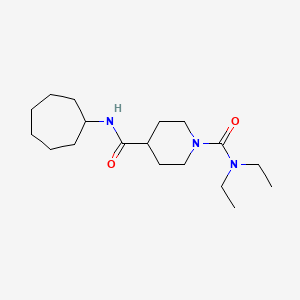![molecular formula C14H16N2O4S B5355221 (2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B5355221.png)
(2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes a benzothiophene ring, a hydrazinyl group, and an oxobutenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid typically involves multiple steps, starting with the preparation of the benzothiophene ring. This can be achieved through cyclization reactions involving sulfur-containing precursors. The hydrazinyl group is then introduced through a reaction with hydrazine derivatives, followed by the addition of the oxobutenoic acid moiety under controlled conditions to ensure the correct configuration of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its hydrazinyl group could enable it to form covalent bonds with proteins or nucleic acids, making it a useful tool for probing biological systems.
Medicine
In medicine, (2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid could be investigated for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique structure might impart desirable properties to the final products, such as enhanced stability or reactivity.
作用機序
The mechanism by which (2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid exerts its effects likely involves interactions with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the benzothiophene ring might interact with hydrophobic pockets in proteins, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene rings, such as 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene, share structural similarities but lack the hydrazinyl and oxobutenoic acid groups.
Hydrazine derivatives: Compounds like phenylhydrazine contain the hydrazinyl group but differ in the rest of their structure.
Oxobutenoic acid derivatives: Compounds such as 4-oxobut-2-enoic acid share the oxobutenoic acid moiety but lack the benzothiophene and hydrazinyl groups.
Uniqueness
The uniqueness of (2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid lies in its combination of these three distinct functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
特性
IUPAC Name |
(E)-4-[2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)hydrazinyl]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-8-2-3-9-10(7-21-11(9)6-8)14(20)16-15-12(17)4-5-13(18)19/h4-5,7-8H,2-3,6H2,1H3,(H,15,17)(H,16,20)(H,18,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAOASTZSQBHDR-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NNC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B5355138.png)
![(3R*,3aR*,7aR*)-1-(2-furoyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355144.png)
![N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5355147.png)
![N-{2-[3-(hydroxymethyl)piperidin-1-yl]ethyl}-3-methylbut-2-enamide](/img/structure/B5355149.png)
![methyl 2-({methyl[1-(2-thienyl)ethyl]amino}carbonyl)benzoate](/img/structure/B5355154.png)
![3-(2-chlorophenyl)-6-(2,6-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5355157.png)

![4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5355178.png)

![ETHYL 2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5355184.png)
![2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-CHLOROPHENYL)ACETAMIDE](/img/structure/B5355191.png)
![(3aS,6aR)-5-[5-(methoxymethyl)furan-2-carbonyl]-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid](/img/structure/B5355195.png)
![N-[2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5355209.png)
![5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5355237.png)
